molecular formula C9H17NO4S B2554819 1-(Isopropylsulfonyl)piperidine-4-carboxylic acid CAS No. 330985-28-9

1-(Isopropylsulfonyl)piperidine-4-carboxylic acid

Cat. No.: B2554819
CAS No.: 330985-28-9
M. Wt: 235.3
InChI Key: TZFZYMFROYVSHT-UHFFFAOYSA-N
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Description

1-(Isopropylsulfonyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C9H17NO4S and a molecular weight of 235.3 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17NO4S/c1-7(2)15(13,14)10-5-3-8(4-6-10)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12) . This code provides a detailed description of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a solid substance at room temperature . It has a molecular weight of 235.3 . As a carboxylic acid, it should exhibit properties common to this class of compounds, such as the ability to form hydrogen bonds .

Scientific Research Applications

Nanomagnetic Reusable Catalyst

Fe3O4-PPCA, a derivative of Piperidine-4-carboxylic acid (PPCA), was synthesized and used to create sulfamic acid-functionalized magnetic nanoparticles (Fe3O4-SA-PPCA). These nanoparticles showed catalytic activity and could be employed as novel catalysts for synthesizing 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines derivatives. Notably, these catalysts could be easily recovered and reused multiple times without significant loss of their catalytic activity (Ghorbani‐Choghamarani & Azadi, 2015).

Crystal Structure Analysis

The zwitterionic form of 4-piperidinecarboxylic acid (isonipecotic acid) was studied, revealing that the piperidine ring adopts a chair conformation with the alpha-carboxylate group oriented in the equatorial position. This structural setup contributes to building a three-dimensional assembly of hydrogen bonds, which is crucial in understanding the molecular interaction and structure of the compound (Delgado, Mora, & Bahsas, 2001).

Anticancer Agent Evaluation

A series of compounds derived from PPCA were synthesized and evaluated as potential anticancer agents. Some of these compounds demonstrated strong anticancer activity relative to the reference drug, doxorubicin, suggesting that PPCA derivatives may be explored further for therapeutic applications. However, further in vivo studies are necessary to confirm their effectiveness and safety (Rehman et al., 2018).

Spectroscopic Studies

The spectroscopic properties of the complex formed between piperidine-4-carboxylic acid and other compounds, like 2,6-dichloro-4-nitrophenol, were thoroughly studied. This research provided detailed insights into the hydrogen bonding interactions, crystal structure, and theoretical calculations, which are essential for understanding the chemical behavior and potential applications of these complexes (Anioła et al., 2016).

Antibacterial Activity

Compounds containing 1,3,4-oxadiazole and PPCA showed moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria. This suggests potential applications in developing new antibacterial agents or treatments (Khalid et al., 2016).

Safety and Hazards

This compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fumes/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

Properties

IUPAC Name

1-propan-2-ylsulfonylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-7(2)15(13,14)10-5-3-8(4-6-10)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFZYMFROYVSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1CCC(CC1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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